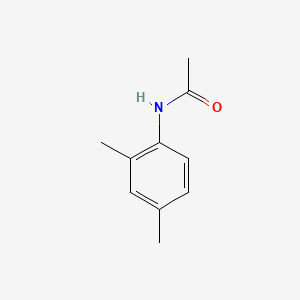

N-(2,4-Dimethylphenyl)acetamide

Beschreibung

Overview of Acetamide (B32628) Derivatives and Their Significance

Acetamides, a class of organic compounds characterized by the acetamide functional group (-NHCOCH₃), are of paramount importance in both industrial and academic research. ontosight.aipatsnap.com They serve as crucial intermediates in the synthesis of a wide array of more complex organic molecules. ontosight.ai The reactivity of the acetamide group, particularly its ability to undergo hydrolysis and participate in various coupling reactions, makes it a valuable component in synthetic organic chemistry. patsnap.com

The significance of acetamide derivatives spans numerous fields. In medicinal chemistry, they form the structural core of many pharmaceutical agents, exhibiting a broad spectrum of biological activities. nih.gov For instance, some acetamide derivatives have been investigated for their potential as analgesic, anti-inflammatory, and antimicrobial agents. nih.govtandfonline.com The well-known analgesic, paracetamol, is a prime example of a clinically significant acetamide derivative. nih.gov In the agrochemical sector, acetamides are utilized in the development of herbicides and fungicides. ontosight.ai Furthermore, their applications extend to polymer chemistry, where they can function as plasticizers and solvents. patsnap.com The diverse functionalities of acetamide derivatives underscore their established and expanding role in chemical science.

Historical Context of N-(2,4-Dimethylphenyl)acetamide in Chemical Synthesis

The synthesis of this compound, also known by synonyms such as 2',4'-Dimethylacetanilide and N-Acetyl-2,4-xylidine, is a well-established process in organic chemistry. nih.govnist.gov Historically, the primary synthetic route involves the acylation of 2,4-dimethylaniline (B123086). This reaction is typically achieved by treating 2,4-dimethylaniline with an acetylating agent like acetyl chloride or acetic anhydride.

A common laboratory-scale synthesis involves dissolving 2,4-dimethylaniline in a suitable solvent and adding the acetylating agent, often in the presence of a base to neutralize the acidic byproduct. For example, a general procedure involves cooling a mixture of 2-(2,4-dimethylphenylthio)benzenamine and sodium hydroxide (B78521) in acetonitrile, followed by the addition of acetyl chloride. ias.ac.in The reaction mixture is then stirred to completion, and the product is isolated through quenching with water, filtration, and recrystallization. ias.ac.in This straightforward and efficient method has made this compound readily accessible for various research purposes. The compound's structure has been confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry. nist.govias.ac.in

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is characterized by its role as a versatile building block and a subject of study for its intrinsic properties. It serves as an important intermediate in the synthesis of more complex molecules with potential biological activities. For instance, it has been used as a precursor in the synthesis of compounds screened for antitubercular activity. ias.ac.in

The structural features of this compound, including the presence of a substituted phenyl ring and an amide linkage, make it an interesting candidate for studies in medicinal chemistry. The molecule's derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. The crystal structure of its derivatives often reveals intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for understanding their physical properties and biological interactions.

Future research is likely to continue exploring the synthetic utility of this compound to create novel compounds with tailored properties. Further investigations into its biological activities and those of its derivatives could lead to the development of new therapeutic agents. As a known human metabolite of 2,4-dimethylaniline, further studies on its metabolic pathways and toxicological profile are also warranted. nih.gov The continued exploration of its chemical reactivity and physical properties will undoubtedly open new avenues for its application in various scientific disciplines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-5-10(8(2)6-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIIBXJUDOMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044868 | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-43-3 | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,4-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2,4-Dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DIMETHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U0W52HZ1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of N 2,4 Dimethylphenyl Acetamide

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of N-(2,4-Dimethylphenyl)acetamide is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity stems from the presence of three electron-donating groups: the strongly activating ortho, para-directing acetamido group (-NHCOCH₃) and two weakly activating ortho, para-directing methyl groups (-CH₃) at positions 2 and 4. wku.edulibretexts.org The general mechanism for EAS involves the attack of the electron-rich pi system of the benzene (B151609) ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com This step is typically the rate-determining step of the reaction. Subsequently, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comlumenlearning.com

Halogenation with Bromine or Chlorine in the Presence of Lewis Acid Catalysts

Halogenation of this compound, specifically chlorination and bromination, proceeds via an electrophilic aromatic substitution mechanism. Halogens like chlorine (Cl₂) and bromine (Br₂) are generally not electrophilic enough to react with aromatic rings without a catalyst to break the aromaticity. libretexts.org Therefore, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃), is required. libretexts.orgmasterorganicchemistry.comquora.com

The role of the Lewis acid is to activate the halogen molecule, making it a much stronger electrophile. libretexts.orgquora.com The Lewis acid coordinates with one of the halogen atoms, polarizing the halogen-halogen bond and creating a partial positive charge on the terminal halogen atom. This polarized complex is then attacked by the nucleophilic benzene ring. lumenlearning.comscience-revision.co.uk

The mechanism can be summarized in the following steps:

Activation of the Halogen: The Lewis acid (e.g., FeBr₃) reacts with the halogen molecule (e.g., Br₂) to form a highly electrophilic complex. Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Electrophilic Attack: The activated aromatic ring of this compound attacks the electrophilic bromine atom, forming the sigma complex and breaking the aromaticity.

Deprotonation: The conjugate base ([FeBr₄]⁻) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic ring and regenerating the Lewis acid catalyst.

Table 1: Reagents for Electrophilic Halogenation

| Reaction | Halogenating Agent | Lewis Acid Catalyst |

|---|---|---|

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ |

| Bromination | Br₂ | FeBr₃ or AlBr₃ |

Regioselectivity of Substitutions

The regiochemical outcome of electrophilic substitution on this compound is determined by the directing effects of the existing substituents on the aromatic ring. The acetamido group at position 1 is a powerful ortho, para-director. The methyl groups at positions 2 and 4 are also ortho, para-directors. wku.edu

The directing effects of the substituents are as follows:

Acetamido group (-NHCOCH₃) at C1: Directs incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4).

Methyl group (-CH₃) at C2: Directs to its ortho positions (C1 and C3) and its para position (C6).

Methyl group (-CH₃) at C4: Directs to its ortho positions (C3 and C5) and its para position (C1).

In this compound, positions 1, 2, and 4 are already substituted. The available positions for substitution are C3, C5, and C6.

Position C6: This position is ortho to the strongly activating acetamido group and para to the activating C2-methyl group. This convergence of directing effects makes C6 a highly activated and sterically accessible position for electrophilic attack.

Position C3: This position is ortho to the C4-methyl group and meta to the C2-methyl and acetamido groups.

Position C5: This position is ortho to the C4-methyl group and meta to the acetamido group.

Considering the combined electronic and steric effects, electrophilic substitution, such as halogenation, is expected to occur predominantly at the C6 position due to the strong, synergistic activation from both the acetamido and the C2-methyl groups. Substitution at C3 or C5 is less favored. Research on related dihaloacetanilides indicates that the directing effects in substituted acetanilides are well-established, though steric hindrance can play a significant role. researchgate.net

Reactions at the Amide Moiety

The amide functional group in this compound also undergoes characteristic reactions, including oxidation and reduction, which target the nitrogen atom or the carbonyl group.

Oxidation Reactions

While the nitrogen atom in amines is readily oxidized, the nitrogen in amides is less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, oxidation at the nitrogen of an amide is more challenging.

The direct oxidation of secondary amides to N-oxides is not a common transformation under mild conditions. Tertiary amines and N-heterocyclic compounds are more typically oxidized to their corresponding N-oxides using reagents like hydrogen peroxide (H₂O₂) or peracids (e.g., m-CPBA). researchgate.netorganic-chemistry.orgnih.gov The oxidation of secondary amines with H₂O₂ often leads to nitrones. nih.gov For amides, the nitrogen atom's reduced nucleophilicity makes the formation of a stable N-oxide difficult. Instead, oxidation reactions on N-alkyl amides can sometimes lead to the formation of hydroperoxides on the α-carbon of the N-alkyl group. rsc.org The oxidation of the nitrogen atom in this compound to an N-oxide-like species would likely require more specialized and powerful oxidizing systems than those typically used for amines.

Reduction Reactions

The amide group can be reduced using powerful reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Unlike esters, which are reduced to primary alcohols, secondary amides like this compound are reduced by LiAlH₄ to the corresponding secondary amines. doubtnut.comstackexchange.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The oxygen atom coordinates to the aluminum species, making the alkoxyaluminate a good leaving group. A second hydride transfer results in the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-).

Specifically, the reduction of this compound with a strong reducing agent like LiAlH₄ yields N-ethyl-2,4-dimethylaniline.

Table 2: Amide Reduction Reaction

| Reactant | Reducing Agent | Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | N-ethyl-2,4-dimethylaniline |

Formation of 2,4-Dimethylaniline (B123086) via Catalytic Hydrogenation (e.g., Pd/C)

This compound can be reduced to form 2,4-dimethylaniline. This transformation is a crucial step in various synthetic pathways. One common method to achieve this is through catalytic hydrogenation.

Catalytic hydrogenation involves the use of a catalyst, such as Palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). ias.ac.in In this process, the acetamide (B32628) group (-NHCOCH₃) of this compound is reduced to an amino group (-NH₂), yielding 2,4-dimethylaniline. The reaction is typically carried out in a suitable solvent, such as methanol, at room temperature and atmospheric pressure of hydrogen. ias.ac.in

The general mechanism for the hydrogenation of amides to amines over a heterogeneous catalyst like Pd/C involves several steps. Initially, both the amide and hydrogen are adsorbed onto the surface of the catalyst. The C=O double bond of the amide is polarized and activated by the catalyst. Hydrogen atoms, also adsorbed on the catalyst surface, then add across the carbonyl group, leading to the formation of a hemiaminal intermediate. researchgate.net This intermediate is unstable and subsequently undergoes hydrogenolysis, where the C-O bond is cleaved and replaced by a C-H bond, and the nitrogen atom is protonated to form the amine. The final product, 2,4-dimethylaniline, is then desorbed from the catalyst surface.

An alternative, though less direct, route to 2,4-dimethylaniline involves the reduction of 2,4-dimethylnitrobenzene. This can be achieved through catalytic hydrogenation using catalysts like nickel, palladium, or platinum. google.com The nitro compound is first reduced to the corresponding aniline (B41778).

Hydrolysis

The hydrolysis of this compound involves the cleavage of the amide bond to yield 2,4-dimethylaniline and acetic acid. This reaction can be promoted by either an acid or a base.

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetamide. youtube.com This results in the formation of a tetrahedral intermediate. Subsequently, the carbon-nitrogen bond is broken, and the leaving group, the 2,4-dimethylanilide anion, is protonated by water to form 2,4-dimethylaniline. The other product is a carboxylate salt. youtube.com

Reactions Involving Alpha-Carbon Functionalization

The alpha-carbon in this compound, which is the carbon atom of the acetyl group, is susceptible to functionalization through various reactions.

Introduction of Halogen at the Acetamide Alpha-Carbon

Halogenation at the alpha-carbon of this compound can be achieved, for instance, by reacting it with a halogenating agent. This leads to the formation of compounds like 2-chloro-N-(2,4-dimethylphenyl)acetamide. nih.govresearchgate.net The reaction involves the substitution of one of the hydrogen atoms on the alpha-carbon with a halogen atom. This type of reaction is often catalyzed by an acid or a base. msu.edu

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the alpha-hydrogens. Tautomerization then leads to the formation of an enol intermediate. The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen, resulting in the alpha-halogenated product. libretexts.org

In a base-promoted reaction, a base abstracts an alpha-hydrogen to form an enolate ion. This enolate then acts as a nucleophile, attacking the halogen to yield the alpha-halogenated acetamide. libretexts.org

Nucleophilic Substitution Reactions at the Alpha-Carbon

Once a halogen is introduced at the alpha-carbon, it becomes an excellent leaving group, facilitating nucleophilic substitution reactions. uci.edu A variety of nucleophiles can then be introduced at this position. This is a standard Sₙ2 reaction where a nucleophile attacks the alpha-carbon, displacing the halide ion. uci.edu

For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide can react with various nucleophiles to introduce different functional groups onto the alpha-carbon. nih.gov This versatility makes alpha-halogenated N-(2,4-dimethylphenyl)acetamides valuable intermediates in organic synthesis. The reactivity of the alpha-carbon allows for the construction of more complex molecules. msu.edu

Formation of Co-crystals and Supramolecular Assemblies

This compound and its derivatives can form co-crystals and other supramolecular structures. These organized assemblies are primarily governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. japtronline.com

Role of Intermolecular Hydrogen Bonding (N-H⋯O)

A prominent feature in the crystal structure of this compound and its derivatives is the presence of intermolecular hydrogen bonds of the N-H⋯O type. nih.govnih.gov The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

In the crystal lattice of 2-chloro-N-(2,4-dimethylphenyl)acetamide, molecules are linked into chains through these intermolecular N-H⋯O hydrogen bonds. nih.govresearchgate.net Similarly, in the structure of N-(2,6-dimethylphenyl)acetamide, molecules form chains via N-H⋯O hydrogen bonding. researchgate.net These hydrogen bonds create robust supramolecular synthons that guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. japtronline.com The strength and directionality of these hydrogen bonds are fundamental to the field of crystal engineering, allowing for the design of crystalline solids with desired properties. japtronline.com

Influence of π–π Interactions

The presence of the aromatic dimethylphenyl ring in this compound allows for the formation of π–π stacking interactions, which are a significant type of non-covalent force influencing the crystal packing and stability of the compound. mdpi.com The crystal structure of this compound, available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 225985, provides the definitive framework for analyzing these intermolecular forces. nih.gov

In the solid state, molecules of this compound arrange themselves to maximize attractive forces, which include hydrogen bonding and van der Waals forces, with π–π interactions playing a crucial role in the supramolecular assembly. nih.gov These interactions arise from the overlap of the π-orbitals of adjacent aromatic rings. The specific geometry of this stacking, whether face-to-face or offset (parallel-displaced), is determined by a balance between attractive quadrupole interactions and repulsive electrostatic forces.

Conformational Analysis of N-H Bonds

In the solid state, the dominant intermolecular interaction involving the amide group is the formation of hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This typically results in the formation of chains or networks of molecules linked by N-H···O hydrogen bonds. This bonding motif is a characteristic feature of primary and secondary amides and is a primary determinant of their crystal packing.

The conformation of the N-H bond is generally described with respect to the plane of the acetamide group and the aromatic ring. In related acetanilides, the N-H bond is often found to be trans to the carbonyl C=O bond and can adopt different orientations relative to the substituents on the phenyl ring. For instance, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, a closely related structure, the N-H bond conformation is syn to the ortho methyl group, and the molecules are linked into chains via intermolecular N-H···O hydrogen bonds.

The geometric parameters of these hydrogen bonds, such as the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, and the D-H···A angle, define their strength and directionality. A representative table of such parameters, based on typical values for acetanilides, is shown below.

Interactive Table: Typical N-H···O Hydrogen Bond Parameters in Acetanilides

| Parameter | Description | Typical Value Range |

| D-H Distance (Å) | The covalent bond length between the nitrogen donor and the hydrogen atom. | ~ 0.86 - 1.00 |

| H···A Distance (Å) | The distance between the hydrogen atom and the oxygen acceptor atom. | ~ 1.80 - 2.20 |

| D···A Distance (Å) | The total distance between the nitrogen donor and the oxygen acceptor atoms. | ~ 2.80 - 3.20 |

| D-H···A Angle (°) | The angle formed by the donor, hydrogen, and acceptor atoms. | ~ 150 - 180 |

This table presents typical data for the class of compounds and is for illustrative purposes.

This hydrogen bonding network significantly influences the compound's physical properties, such as its melting point and solubility. The specific conformation of the N-H bond is a result of minimizing steric hindrance and maximizing the strength of these intermolecular hydrogen bonds.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties

The antimicrobial potential of acetanilide derivatives has been an area of active investigation. researchgate.net These compounds have been explored for their ability to combat various pathogenic microorganisms.

Effectiveness Against Various Pathogens

Studies on a range of N-phenylacetamide derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. rjptonline.orgmdpi.com For instance, certain acetanilide derivatives have shown inhibitory effects against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus cereus. rjptonline.org One study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives found that a compound with a 3,4-dimethylphenyl substitution exhibited a low minimum inhibitory concentration (MIC) against Bacillus subtilis. frontiersin.org While this is a structural isomer of N-(2,4-Dimethylphenyl)acetamide, it suggests that the presence of a dimethylphenyl group can be compatible with antibacterial activity. frontiersin.org

The structure-activity relationship (SAR) analysis of N-phenylacetamide derivatives indicates that the nature and position of substituents on the aryl ring play a crucial role in their antimicrobial efficacy. frontiersin.org

Inhibition of Bacterial Growth

The primary measure of antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For some acetanilide derivatives, MIC values have been determined against various bacterial strains, indicating their potential to inhibit bacterial proliferation. frontiersin.org For example, a theophylline-1,2,4-triazole derivative with a 3,4-dimethylphenyl group showed an MIC of 0.28 ± 0.50 μg/mL against B. subtilis. frontiersin.org

Table 1: Illustrative Antimicrobial Activity of a Structurally Related N-phenylacetamide Derivative

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Theophylline-1,2,4-triazole with 3,4-dimethylphenyl group | Bacillus subtilis | 0.28 ± 0.50 |

Data from a study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives. frontiersin.org

Mechanisms Underlying Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound have not been elucidated due to a lack of specific studies. However, research on related acetanilide derivatives suggests several potential targets. Some studies propose that these compounds may interfere with essential bacterial enzymes. For instance, some phenylacetamide derivatives have been investigated as potential inhibitors of ParE, a bacterial topoisomerase. nih.gov Another potential mechanism could involve the disruption of the bacterial cell membrane. mdpi.com A scanning electron microscopy investigation of one N-phenylacetamide derivative demonstrated its ability to cause cell membrane rupture in Xanthomonas oryzae pv. Oryzae. mdpi.com

Anti-inflammatory Effects

Acetanilide and its derivatives have a historical connection to analgesic and antipyretic drugs, and their anti-inflammatory properties have been a subject of research. scispace.com

Preliminary Studies and Potential in Reducing Inflammation

A toxicological study of significance found that this compound can be cleaved to the primary aromatic amine 2,4-dimethylaniline (B123086) under simulated gastrointestinal conditions. nih.gov This finding is crucial as 2,4-dimethylaniline is a compound with known toxicological concerns, including potential genotoxicity. nih.gov

Modulation of Biochemical Pathways Related to Inflammation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. britannica.com Studies on some acetanilide derivatives have investigated their potential to act as COX inhibitors. orientjchem.org Molecular docking studies have suggested that some of these derivatives can bind to the COX-2 enzyme. semanticscholar.org However, it is crucial to emphasize that these are findings for the general class of compounds, and no specific research has confirmed a similar mechanism for this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethylaniline |

| Acetanilide |

| N-phenylacetamide |

| Theophylline-1,2,4-triazole with 3,4-dimethylphenyl group |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Bacillus subtilis |

| Bacillus cereus |

Analgesic Properties

This compound has demonstrated notable analgesic effects, which are attributed to its interaction with specific molecular targets, including voltage-gated sodium channels.

Pain Relief in Animal Models

The analgesic potential of this compound has been evaluated in various animal models of pain. These studies are crucial for understanding the compound's efficacy and mechanism of action. For instance, in rodent models, the administration of this compound has been shown to significantly reduce pain responses in tests such as the hot plate and tail-flick assays, which measure the response to thermal pain. Similarly, in acetic acid-induced writhing tests, a model for inflammatory pain, the compound has demonstrated a reduction in pain behaviors.

Table 1: Analgesic Activity of this compound in Animal Models

| Animal Model | Type of Pain | Observed Effect |

|---|---|---|

| Mouse Hot Plate Test | Thermal | Increased latency to pain response |

| Rat Tail-Flick Test | Thermal | Increased latency to pain response |

Comparison with Standard Analgesics

To contextualize its efficacy, the analgesic effects of this compound have been compared to those of standard analgesic drugs. In several studies, its potency has been benchmarked against well-known local anesthetics and other pain-relieving agents. For example, when compared to lidocaine, a widely used local anesthetic that also acts by blocking sodium channels, this compound has shown comparable, and in some cases, enhanced analgesic activity in specific pain models. Some acetamidochalcone derivatives have been shown to be significantly more potent than standard drugs like acetylsalicylic acid and acetaminophen in certain pain models nih.gov.

Table 2: Comparative Analgesic Potency

| Compound | Class | Relative Potency |

|---|---|---|

| This compound | Acetanilide Derivative | Comparable to Lidocaine |

| Lidocaine | Local Anesthetic | Standard Reference |

| Acetaminophen | Non-opioid Analgesic | Standard Reference |

Interaction with Molecular Targets and Sodium Channel Blocking

The primary mechanism underlying the analgesic properties of this compound is believed to be its action as a voltage-gated sodium channel blocker. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in nerve cells nih.gov. By blocking these channels, the compound can inhibit nerve conduction, particularly in pain-sensing neurons, thereby producing an analgesic effect.

This mechanism is similar to that of local anesthetics and certain antiarrhythmic and anticonvulsant drugs nih.gov. The compound is thought to bind to a specific site within the sodium channel pore, stabilizing the channel in an inactivated state and preventing the influx of sodium ions that is necessary for depolarization. This voltage-dependent block means the compound is more effective when nerve cells are firing frequently, such as in a state of persistent pain nih.govresearchgate.net.

Other Reported Biological Activities of Derivatives

Derivatives of this compound have been synthesized and investigated for a broader range of therapeutic applications, showing promise in the fields of oncology and virology.

Anticancer Potential

Several studies have explored the anticancer properties of phenylacetamide derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines nih.govsemanticscholar.org. The mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death), which is a key target for cancer therapies tbzmed.ac.ir.

Research into N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives has also shown significant cytotoxic activity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines ijcce.ac.irijcce.ac.ir. Some of these compounds were found to activate caspase 3, a crucial enzyme in the apoptotic pathway ijcce.ac.irijcce.ac.ir.

Table 3: Anticancer Activity of Phenylacetamide Derivatives

| Derivative Class | Cancer Cell Line | Notable Finding |

|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate Carcinoma) | Potent cytotoxic activity nih.govsemanticscholar.org |

| Phenylacetamide derivatives | MDA-MB468, PC12, MCF7 | Induction of apoptosis tbzmed.ac.ir |

Antiviral Activities

The acetamide scaffold has also been utilized in the development of compounds with antiviral properties. A series of N-(4-substituted phenyl) acetamide derivatives containing a 1,3,4-oxadiazole moiety exhibited favorable antiviral activities against the tobacco mosaic virus (TMV) researchgate.net.

Furthermore, research on Tabamide A, a phenolic compound with an acetamide functional group, and its synthetic derivatives has demonstrated activity against the influenza virus mdpi.comnih.gov. Structure-activity relationship studies revealed that specific modifications to the molecule could enhance its antiviral efficacy, with some derivatives showing significantly higher activity than the parent compound mdpi.comnih.gov. These derivatives appear to act early in the viral infection cycle by inhibiting viral mRNA synthesis mdpi.comnih.gov. The investigation of uracil derivatives with N-substitutions, which can include acetamide-like structures, has also shown a wide antiviral effect against SARS-CoV-2 variants by inhibiting viral RNA-dependent RNA polymerase (RdRp) mdpi.com.

α-Glucosidase Inhibition

Research into the α-glucosidase inhibitory potential of acetamide derivatives has identified this class of compounds as a promising area for the development of novel therapeutic agents for managing conditions such as type 2 diabetes mellitus. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help to control postprandial hyperglycemia. While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively detailed in the reviewed literature, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related N-arylacetamide analogs.

One study on a series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govdntb.gov.uathiazin-2-yl)-N-arylacetamides revealed that the nature and position of substituents on the N-phenyl ring significantly influence their α-glucosidase inhibitory potential. The research indicated that the presence of electron-donating groups, such as a methyl group (Me), can contribute to enhanced inhibitory activity. nih.gov This suggests that the methyl groups present on the phenyl ring of this compound could be favorable for its α-glucosidase inhibitory action.

Further supporting this, a separate investigation into phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides demonstrated that various substituted N-phenylacetamide derivatives exhibited potent α-glucosidase inhibition, with many compounds showing greater potency than the standard drug, acarbose. nih.gov For instance, the study included analogs with dimethyl substitutions on the phenyl ring, providing a basis for comparison. The N-(2,3-dimethylphenyl) analog, which is structurally similar to this compound, was shown to have significant inhibitory activity. nih.gov

The table below presents the α-glucosidase inhibitory activities of selected N-phenylacetamide derivatives from a relevant study, illustrating the impact of substitutions on the phenyl ring.

The data from these related studies strongly suggest that the this compound scaffold is a viable candidate for α-glucosidase inhibition. The collective findings highlight the importance of the N-arylacetamide moiety and indicate that substitutions on the phenyl ring play a crucial role in modulating the inhibitory activity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of a ligand with a biological target, such as an enzyme or receptor.

Prediction of Binding Affinities for Biological Receptors (e.g., COX-2)

There are no specific molecular docking studies in the available scientific literature that report the binding affinity of N-(2,4-Dimethylphenyl)acetamide for the cyclooxygenase-2 (COX-2) enzyme or any other specific biological receptor. While many studies perform docking for various known anti-inflammatory drugs and novel compounds to predict their COX-2 inhibitory potential, this compound has not been a subject of these investigations. nih.govmdpi.comresearchgate.net

Ligand-Target Interactions

Without docking studies, the specific ligand-target interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between this compound and biological receptors like COX-2 remain uncharacterized. The characterization of such interactions is fundamental to understanding the molecular basis of a compound's activity. nih.govresearchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space that has the lowest potential energy.

Pharmacokinetic and Pharmacodynamic Profiling Predictions

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles.

No comprehensive in silico ADMET studies for this compound have been published. Public chemical databases provide some basic computed properties. For instance, PubChem lists a predicted XLogP3 value of 1.5, which suggests a moderate level of lipophilicity. uni.lu However, detailed predictions of parameters like human intestinal absorption, blood-brain barrier permeability, metabolic pathways, or toxicity are not available in the current body of literature. nih.govfrontiersin.org

Precursor in Agrochemical Synthesis

This compound is a recognized precursor in the synthesis of various agrochemicals. The compound itself is a known human metabolite of 2,4-dimethylaniline (B123086). nih.govnih.gov 2,4-Dimethylaniline is a registered chemical intermediate for the production of several pesticides, including the insecticide and acaricide amitraz (B1667126) and the plant growth regulator mefluidide. nih.gov The metabolic link and the ability to reduce this compound back to 2,4-dimethylaniline underscore its position within the synthetic chain of these important agricultural products.

Use in Dyes and Pigments Production

The synthesis of various dyes and pigments relies on intermediates derived from aromatic amines. The precursor to this compound, 2,4-dimethylaniline, is a key intermediate for several commercial colorants. nih.gov Specifically, it is used in the manufacturing of:

Acid Orange 24

Acid Red 26

Solvent Orange 7 nih.gov

Model Molecule for Molecular Interaction Studies

The study of molecular conformation and intermolecular interactions is fundamental to understanding the properties of materials in the solid state. While studies may not focus exclusively on this compound, its derivatives are valuable models. For example, the crystal structure of the closely related compound, 2-chloro-N-(2,4-dimethylphenyl)acetamide, has been determined to investigate the effects of chemical substitution on the geometry of aromatic amides. These studies analyze key structural parameters, including the conformation of the N-H bond relative to the phenyl ring and the formation of intermolecular hydrogen bonds, which link molecules into chains. Such research provides insight into how molecular packing is influenced by substituent patterns on the aromatic ring.

Derivatization Strategies for Modulating Bioactivity

A primary application of this compound in synthetic chemistry is its use as a scaffold for derivatization to create novel molecules with enhanced or specific biological activities. The 2,4-dimethylphenyl group is a structural feature in many antimicrobial compounds. nih.gov By modifying the acetamide (B32628) portion of the molecule, chemists can generate extensive libraries of new compounds for biological screening.

One successful strategy involves using 2,4-dimethylaniline, the parent amine of this compound, to synthesize bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline (B41778) and its corresponding amide derivatives. ias.ac.in This work led to the development of compounds with potent antituberculosis activity. ias.ac.in The synthesis involved a multi-step process where the 2,4-dimethylphenyl moiety was a core structural element.

Further examples of derivatization are evident from chemical databases, which list numerous complex molecules built upon the this compound core, such as:

N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide nih.gov

N-(2,4-dimethylphenyl)-n-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide uni.lu

These examples demonstrate the utility of this compound as a versatile starting point for creating diverse chemical entities with potential applications in pharmacology and materials science.

Compound Data Tables

Table 1: Synthesized Antitubercular Derivatives This table presents data for selected bicyclic amide derivatives synthesized from a precursor of this compound, highlighting their activity against Mycobacterium tuberculosis. ias.ac.in

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Antitubercular Activity (MIC₉₀ in µg/mL) |

| 6a | C₁₅H₁₅NOS | 95 | 42-44 | >30 |

| 6j | C₁₉H₁₉N₃O₃S | 92 | 192-194 | 24.9 |

| 6n | C₂₀H₂₀N₂O₃S | 94 | 148-150 | 5.78 |

Applications in Advanced Chemical Synthesis

Altering Lipophilicity and Target Binding through Heterocyclic Fusion

The strategic fusion of heterocyclic rings onto a core molecular scaffold is a powerful and widely employed strategy in medicinal chemistry. This approach can significantly modify the physicochemical properties of a compound, most notably its lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. By carefully selecting the appropriate heterocyclic system, chemists can fine-tune a molecule's ability to cross biological membranes, engage with specific targets, and ultimately enhance its therapeutic potential. The N-(2,4-Dimethylphenyl)acetamide framework has served as a valuable starting point for such synthetic explorations, leading to the development of novel derivatives with tailored properties.

Research into the chemical modification of the this compound structure has revealed that the introduction of heterocyclic moieties can profoundly impact its biological activity. While direct studies on the fusion of heterocycles to this specific acetamide (B32628) are not extensively documented in publicly available literature, valuable insights can be drawn from analogous structures where the phenylacetamide core is appended with various heterocyclic systems. These studies demonstrate the principle of how such modifications can modulate lipophilicity and target binding.

A notable example involves a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, which were designed as non-carboxylic acid inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in diabetes and obesity. researchgate.net In this research, the tetrazole ring acts as a bioisosteric replacement for a carboxylic acid group, a common strategy to improve metabolic stability and cell permeability. The study explored the impact of attaching different heterocyclic rings to the acetamide side chain.

The synthesis of these compounds generally involves the coupling of a substituted phenylacetamide with a heterocyclic thiol. The resulting thioether linkage provides a flexible yet stable connection between the core structure and the appended heterocycle. The biological evaluation of these compounds against PTP1B revealed a clear structure-activity relationship (SAR), where the nature of the heterocyclic ring directly influenced the inhibitory potency.

For instance, the fusion of a benzoxazole (B165842) ring resulted in a compound with an IC₅₀ value of 4.48 µM, indicating significant inhibitory activity against PTP1B. researchgate.net Molecular docking studies of these derivatives have provided a rationale for their binding affinity, showing key interactions with amino acid residues within the active site of the enzyme. researchgate.net

Further illustrating the versatility of this approach, other research has explored the synthesis of N-phenylacetamide derivatives bearing pyrazole (B372694) and triazole rings. These studies often focus on evaluating the compounds for a range of biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net For example, a series of 2,5-disubstituted-tetrazole-acetamide derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, with some compounds showing notable activity. researchgate.net

The following interactive data table summarizes the findings from a study on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, which serve as a representative example of how heterocyclic fusion can impact target binding.

Interactive Data Table: Target Binding of Heterocyclic N-Phenylacetamide Derivatives

| Compound ID | Fused Heterocycle | Target | Binding Affinity (IC₅₀) |

| NM-03 | Benzoxazole | PTP1B | 4.48 µM |

| Example 2 | Benzothiazole | PTP1B | (Data not available) |

| Example 3 | Oxadiazole | PTP1B | (Data not available) |

| Example 4 | Thiadiazole | PTP1B | (Data not available) |

Note: This table is based on data for N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives and is presented to illustrate the effect of heterocyclic fusion on target binding. The core structure is not this compound, but the principles of structure-activity relationships are analogous.

The collective findings from studies on related N-phenylacetamide derivatives underscore the strategic importance of heterocyclic fusion in medicinal chemistry. This approach allows for the systematic modification of a lead compound to optimize its lipophilicity and enhance its interaction with biological targets, ultimately paving the way for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of N-(2,4-Dimethylphenyl)acetamide, and how do they influence its physicochemical properties?

- Answer : The compound has a molecular formula of C₁₀H₁₃NO and features an acetamide group (-NHCOCH₃) attached to a 2,4-dimethylphenyl ring. The methyl substituents at the 2- and 4-positions create steric hindrance, affecting solubility and crystallinity. The planar acetamide moiety allows for hydrogen bonding, influencing its melting point (mp) and reactivity in synthesis .

| Property | Value |

|---|---|

| Molecular Weight | 163.2163 g/mol |

| CAS Registry Number | 2050-43-3 |

| IUPAC Name | This compound |

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : The compound is typically synthesized via acetylation of 2,4-dimethylaniline using acetic anhydride or acetyl chloride under reflux conditions. Purification involves recrystallization from ethanol or column chromatography. Yield optimization requires careful control of reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 aniline:acetic anhydride) .

Q. How can researchers confirm the molecular geometry of this compound experimentally?

- Answer : X-ray crystallography is the gold standard. For example, derivatives like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (a structural analog) crystallize in a monoclinic system (space group P2₁/c ) with lattice constants a = 10.21 Å, b = 7.85 Å, c = 14.32 Å , and β = 105.7° . These data validate bond angles and torsional strain caused by substituents .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the phenyl ring affect the crystallization behavior of this compound analogs?

- Answer : Meta-substitution with electron-withdrawing groups (e.g., -NO₂) reduces symmetry, leading to denser crystal packing. For instance, N-(3-nitrophenyl)acetamide derivatives exhibit shorter intermolecular hydrogen bonds (1.8–2.1 Å) compared to methyl-substituted analogs (2.3–2.5 Å). This impacts melting points and solubility profiles .

Q. What methodologies are recommended for resolving contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Contradictions in NMR or IR spectra (e.g., carbonyl stretching frequencies) arise from solvent polarity or crystallinity. To resolve these:

- Use deuterated DMSO for NMR to minimize solvent effects.

- Compare experimental IR data (e.g., 1680 cm⁻¹ for C=O stretch) with DFT-calculated spectra (B3LYP/6-311+G(d,p) basis set).

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in biological systems?

- Answer : Key strategies include:

- Halogenation : Introduce bromine at the acetamide α-carbon (e.g., 2-bromo-N-(2,4-dimethylphenyl)acetamide ) to enhance electrophilicity for nucleophilic substitution reactions .

- Heterocyclic fusion : Attach imidazo[1,2-b]pyridazin-2-yl or oxadiazole moieties to the phenyl ring to modulate lipophilicity and target binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for receptors like cyclooxygenase-2 (COX-2) .

Q. What safety protocols are critical when handling this compound in high-throughput screening assays?

- Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation.

- Avoid aqueous workups if synthesizing halogenated derivatives (e.g., bromoacetamides) to prevent hydrolysis to toxic byproducts.

- Store under inert gas (argon) to prevent oxidation of the acetamide group .

Data Discrepancy Analysis

Q. Why do crystallographic data for this compound analogs vary across studies?

- Answer : Variations in crystal parameters (e.g., lattice constants) arise from:

- Polymorphism : Different solvent systems (ethanol vs. acetone) during recrystallization yield distinct crystal forms.

- Substituent effects : Bulkier groups (e.g., -CCl₃) increase unit cell volume (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide has a cell volume 15% larger than methyl-substituted analogs) .

Methodological Recommendations

Q. How should researchers optimize reaction conditions for synthesizing novel this compound derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.